molecular formula C17H21NO3 B1385204 N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline CAS No. 1040686-32-5

N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline

Cat. No. B1385204
CAS RN: 1040686-32-5
M. Wt: 287.35 g/mol
InChI Key: KMNSIDRCSKYHJD-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline, also known as 2-Methoxy-N-benzyl-3-methoxyethoxybenzamide, is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of approximately 122°C and a molecular weight of 230.33 g/mol. It is soluble in water, alcohol, and organic solvents. The compound is used in organic synthesis, pharmaceuticals, agrochemicals, and other related fields.

Scientific Research Applications

1. Structural and Vibrational Analysis

A study by Subi et al. (2022) focuses on the structural and vibrational characteristics of a similar compound, 4-Methoxy-N-(nitrobenzylidene)-aniline. This research includes vibrational analysis using FT-IR and FT-Raman spectra, hydrogen bonding interaction studies, and molecular geometry calculations. Additionally, the study explores the compound's antimicrobial activity and nonlinear optical (NLO) properties, indicating its potential application in these areas (Subi et al., 2022).

2. Synthesis and Conversion into N-Heterocyclic Carbene Precursors

Meiries and Nolan (2013) describe a synthetic route to methoxylated anilines, which are precursors for N-heterocyclic carbenes (NHC). This highlights the importance of compounds like N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline in the synthesis of NHC, a crucial component in novel chemical properties and reactivity for various applications (Meiries & Nolan, 2013).

3. Photoisomerization Studies

Gao and Wang (2021) investigated the ultrafast photoisomerization of N-(2-methoxybenzylidene)aniline. Their study focused on the dynamics of this process in the gas phase, highlighting the potential of such compounds in photochemical applications (Gao & Wang, 2021).

4. Nonlinear Optical Applications

Lee (1996) researched the synthesis and free radical polymerization of a derivative of N-(2-methoxybenzyl)-3-(2-methoxyethoxy)aniline for nonlinear optical (NLO) applications. This indicates the compound's relevance in developing materials for NLO devices (Lee, 1996).

5. Spectroscopic Analysis and NLO Material Potential

Balachandran et al. (2013) performed FT-Raman and IR spectroscopic analysis on N-(p-methoxybenzylidene)aniline. Their study delves into the molecule's structure, vibrational frequencies, and potential as a non-linear optical (NLO) material (Balachandran et al., 2013).

properties

IUPAC Name

3-(2-methoxyethoxy)-N-[(2-methoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-10-11-21-16-8-5-7-15(12-16)18-13-14-6-3-4-9-17(14)20-2/h3-9,12,18H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNSIDRCSKYHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline

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